C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE
Description
Historical Context of Oxazole Derivatives in Medicinal Chemistry
Oxazole derivatives have occupied a pivotal role in medicinal chemistry since the early 20th century, with their synthetic versatility enabling diverse pharmacological applications. The oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—provides a rigid planar structure that facilitates π-π stacking interactions with biological targets. Early discoveries, such as the antibacterial agent oxytetracycline (1949), underscored the scaffold’s potential, though limited bioavailability hindered initial progress.
The 1980s marked a turning point with the development of oxazole-containing kinase inhibitors, which exploited the ring’s ability to mimic adenine in ATP-binding pockets. For instance, the FDA-approved drug Tafamidis (2011), a transthyretin stabilizer, demonstrated the oxazole moiety’s capacity to enhance metabolic stability and binding affinity. Computational studies later revealed that oxazole’s dipole moment (1.7–2.1 D) and aromaticity (HOMA index: 0.85) enable optimal hydrogen bonding and van der Waals interactions, making it superior to furan or pyrrole analogs in target engagement.
Role of Chlorophenyl-Oxazole Hybrid Architectures in Drug Discovery
The fusion of chlorophenyl and oxazole subunits in this compound represents a strategic advance in bioisosteric design. The chlorophenyl group augments lipophilicity (logP ≈ 2.8), improving membrane permeability while maintaining solubility through the oxazole’s polarizable N-O system. This balance addresses a critical challenge in CNS drug development, where excessive hydrophobicity often compromises blood-brain barrier penetration.
Comparative analyses of chlorophenyl-oxazole hybrids reveal distinct structure-activity relationships (SAR):
| Structural Feature | Pharmacological Impact | Example Compound |
|---|---|---|
| 4-Chloro substitution | Enhances halogen bonding with Ser/Thr residues in kinases | C-[2-(4-Cl-Ph)-Oxazol-4-yl]-MA |
| Methylamine side chain | Introduces basicity (pKa ≈ 8.5), enabling salt bridge formation with Asp/Glu residues | – |
| Oxazole C2 position | Modulates electron density; electron-withdrawing groups increase metabolic stability | 2-Trifluoromethyl oxazoles |
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHJJQJWZYWQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651220 | |
| Record name | 1-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524070-34-6 | |
| Record name | 2-(4-Chlorophenyl)-4-oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524070-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE typically involves the formation of the oxazole ring followed by the introduction of the 4-chlorophenyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzoyl chloride with an amino alcohol can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorine position.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including C-[2-(4-Chloro-Phenyl)-Oxazol-4-Yl]-Methylamine. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines.
Key Findings:
- Mechanism of Action: Oxazole derivatives induce apoptosis in cancer cells, making them promising candidates for cancer therapy. For instance, derivatives of 1,2,4-oxadiazoles have been identified as effective apoptosis inducers in several studies .
- In Vitro Studies: A novel series of oxazole derivatives demonstrated significant activity against human colon adenocarcinoma (HCT-116), prostate cancer (PC-3), and astrocytoma (SNB-19) cell lines, with IC50 values ranging from 13.6 to 48.37 µM . This indicates a strong potential for further development into therapeutic agents.
Antiprotozoal Activity
This compound has also been explored for its antiprotozoal properties. The compound belongs to a class of 2-Arylazole derivatives that have shown effectiveness against protozoan infections.
Research Insights:
- Targeted Action: These compounds have been reported to inhibit the growth of protozoa effectively, suggesting their utility in treating diseases caused by these pathogens .
- Case Studies: Specific studies indicated that modifications in the oxazole structure could enhance the antiprotozoal activity, paving the way for the development of new treatments for diseases like malaria and leishmaniasis.
Drug Discovery and Development
The unique chemical structure of this compound positions it as a valuable scaffold in drug design.
Applications in Drug Design:
- Library Development: The synthesis of diverse oxazole derivatives allows researchers to create libraries of compounds for high-throughput screening against various biological targets . This approach accelerates the identification of lead compounds with desirable pharmacological profiles.
- Structure-Activity Relationship (SAR) Studies: Ongoing SAR studies aim to optimize the efficacy and selectivity of these compounds by modifying substituents on the oxazole ring, leading to improved therapeutic agents .
Mechanism of Action
The mechanism of action of C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:
Structural and Functional Differences
- Core Heterocycle: The target compound’s oxazole ring contrasts with the naphthoquinone core of Atovaquone intermediates and the ester-cyano backbone of Fenvalerate . Oxazole’s electron-rich nature may enhance stability and π-stacking interactions compared to non-aromatic systems. Compared to 4-[4-(aminomethyl)-oxazol-2-yl]aniline , the substitution of aniline (NH₂–C₆H₄) with methylamine (CH₂NH₂) reduces aromatic conjugation but increases basicity (pKa ~10 vs. ~5 for aniline).
- The methylamine group in the target compound contrasts with Fenvalerate’s ester and cyano groups, which are critical for insecticidal activity but increase metabolic susceptibility.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (208.65 g/mol) is significantly lower than Fenvalerate (419.90 g/mol) , suggesting better bioavailability for small-molecule applications. The absence of polar groups (e.g., esters, hydroxyls) in the target compound may reduce water solubility compared to Atovaquone intermediates, which include a hydroxylated naphthoquinone .
Electronic Properties :
- Computational analysis (e.g., Multiwfn ) could reveal electron localization differences. For example, the oxazole ring’s electron-deficient C4 position may enhance electrophilic reactivity compared to purely aromatic systems.
Biological Activity
C-[2-(4-Chloro-Phenyl)-Oxazol-4-Yl]-Methylamine (CAS Number: 524070-34-6) is a compound belonging to the oxazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
- Molecular Formula: C10H9ClN2O
- Molecular Weight: 208.65 g/mol
- CAS Number: 524070-34-6
Synthesis
This compound can be synthesized through various methods involving the formation of the oxazole ring followed by the introduction of the 4-chlorophenyl group. Common synthetic routes include:
- Cyclization of Precursors: The reaction of appropriate aldehydes with amino acid derivatives under acidic or basic conditions.
- Use of Catalysts: Optimized synthetic routes often employ catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of oxazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6l | A549 | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k | A549 | 3.14 | Induces apoptosis via caspase activation |
The above data indicates that halogen substitutions at specific positions can enhance the cytotoxicity of oxazole derivatives against human non-small cell lung cancer cells (A549) .
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets, including enzymes and receptors. The oxazole ring facilitates hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The presence of the 4-chlorophenyl group may modulate these interactions, enhancing binding affinity and specificity .
Case Studies
- In Vitro Studies: In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, further supporting its role in drug development .
Pharmaceutical Development
Due to its promising biological activity, this compound is being explored as a lead compound for developing new anticancer drugs and other therapeutic agents targeting various diseases.
Agricultural Use
The compound's reactivity and potential antimicrobial properties suggest applications in agrochemicals, where it could serve as a building block for developing new pesticides or herbicides .
Q & A
Q. How can the molecular structure of C-[2-(4-chloro-phenyl)-oxazol-4-yl]-methylamine be confirmed using spectroscopic methods?
Category: Structural Characterization Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methylamine group (δ 2.5–3.5 ppm). Coupling patterns can distinguish substituents on the oxazole ring .
- IR Spectroscopy : Validate the presence of C=N (1630–1680 cm) and NH (3300–3500 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H] peak at m/z 223.06 for CHClNO).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles to similar oxazole derivatives .
Q. What synthetic routes are optimal for preparing this compound, and how can yield be improved?
Category: Synthesis Optimization Answer:
- Route 1 : Condensation of 4-chlorobenzaldehyde with methylamine under acidic conditions, followed by cyclization with a ketone precursor (e.g., chloroacetone). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Route 2 : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield (75% vs. 50%) by enhancing cyclization efficiency.
- Yield Optimization : Use anhydrous solvents (e.g., DMF or THF), catalytic p-toluenesulfonic acid (10 mol%), and inert atmosphere to minimize hydrolysis of intermediates .
Q. How should purity and stability be assessed for this compound under varying storage conditions?
Category: Analytical Validation Answer:
- HPLC Analysis : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water 70:30, 0.1% TFA). Retention time ~8.2 minutes. Monitor for degradation products (e.g., oxazole ring-opening at pH < 3) .
- Forced Degradation Studies : Expose to heat (60°C, 48 hours), UV light (254 nm, 72 hours), and acidic/alkaline conditions. Compare peak area changes to identify labile functional groups (e.g., methylamine oxidation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in drug discovery contexts?
Category: SAR Exploration Answer:
- Substituent Variation : Replace the 4-chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare bioactivity using in vitro assays (e.g., enzyme inhibition).
- Oxazole Ring Modifications : Synthesize analogs with thiazole or imidazole rings. Assess changes in lipophilicity (logP) and binding affinity via molecular docking (AutoDock Vina) .
- Methylamine Functionalization : Convert to amides or sulfonamides to study steric effects on target interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Category: Data Contradiction Analysis Answer:
- Assay Reproducibility : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, discrepancies in IC values may arise from differences in metabolic activity .
- Purity Verification : Use HPLC-MS to confirm absence of impurities (e.g., 4-chlorophenyl ketone byproducts, as in ) that may skew bioactivity results .
- Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) can detect racemization, which may explain variability in receptor-binding studies .
Q. How can computational modeling predict interactions between this compound and biological targets?
Category: Computational Chemistry Answer:
- Docking Studies : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., kinases). Focus on oxazole ring π-π stacking and chloro-phenyl hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting affinity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions based on logP (<3) and topological polar surface area (~50 Ų).
Q. What methodologies address challenges in crystallizing this compound for X-ray studies?
Category: Crystallography Answer:
- Co-Crystallization Agents : Use camphorsulfonic acid to induce crystal formation via salt bridges with the methylamine group.
- Solvent Screening : Test low-polarity solvents (e.g., diethyl ether) for slow evaporation. High-polarity solvents (e.g., DMSO) may disrupt crystal lattice formation .
- Temperature Gradients : Gradual cooling (4°C → –20°C over 72 hours) promotes nucleation.
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Category: Chirality Management Answer:
- Chiral Stationary Phases : Use Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) with hexane:isopropanol (90:10) to separate enantiomers (R = 0.3 and 0.5) .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipase PS) selectively acylates one enantiomer, enabling separation via extraction .
Methodological Resources
- Impurity Standards : Cross-reference EP-grade impurities (e.g., Imp. A/B/C in ) for HPLC calibration .
- Structural Analogues : Compare spectroscopic data to 6-(4-chlorophenyl)-oxazolo[5,4-b]pyridine derivatives for SAR benchmarking .
- Computational Tools : Access PubChem (CID: 135439768) for physicochemical data and toxicity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
